![molecular formula C20H16N2O4S3 B187192 (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone CAS No. 5311-61-5](/img/structure/B187192.png)
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound that has been widely used in scientific research. The compound is known for its unique chemical structure, which makes it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone in lab experiments is its unique chemical structure. The compound has a high degree of selectivity, meaning that it can target specific enzymes or cells without affecting healthy cells. However, the compound is also highly reactive and can be difficult to work with, making it challenging to use in some lab experiments.
Orientations Futures
There are several potential future directions for research on (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone. One area of focus could be on the development of new drugs based on the compound's unique chemical structure. Another area of research could be on the compound's potential as a treatment for other diseases, such as Alzheimer's or Parkinson's. Finally, there is also potential for research on the compound's environmental impact, particularly in terms of its toxicity and biodegradability.
Conclusion
In conclusion, (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound with a unique chemical structure that has been widely used in scientific research. The compound has shown significant anti-cancer activity and has potential as a treatment for other diseases. While there are challenges associated with working with the compound, its selectivity and range of biochemical and physiological effects make it a valuable tool for researchers.
Méthodes De Synthèse
The synthesis of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone involves a series of chemical reactions. The first step involves the preparation of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-2-thione, which is then reacted with 2-bromo-4-nitrobenzaldehyde to yield the final product. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit significant anti-cancer activity, making it an attractive candidate for the development of new cancer drugs. It has also been used in the development of new antibiotics and antifungal agents.
Propriétés
Numéro CAS |
5311-61-5 |
|---|---|
Nom du produit |
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
Formule moléculaire |
C20H16N2O4S3 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H16N2O4S3/c1-20(2)17-16(19(27)29-28-17)14-9-8-13(26-3)10-15(14)21(20)18(23)11-4-6-12(7-5-11)22(24)25/h4-10H,1-3H3 |
Clé InChI |
BAEYSDSSFJIZMT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
SMILES canonique |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





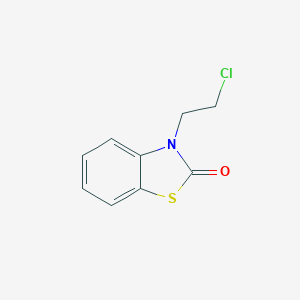
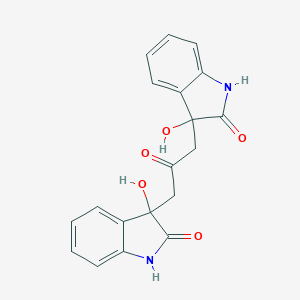
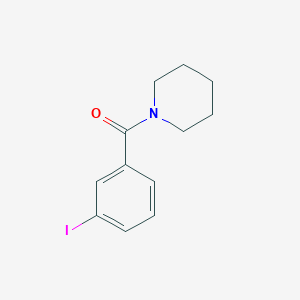
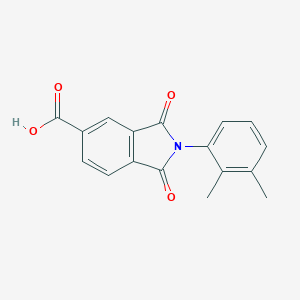
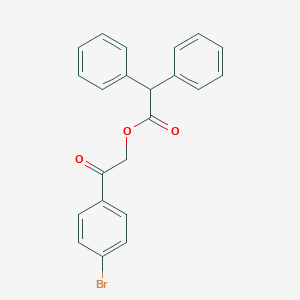
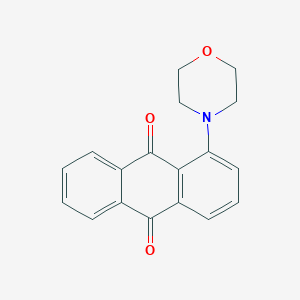
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
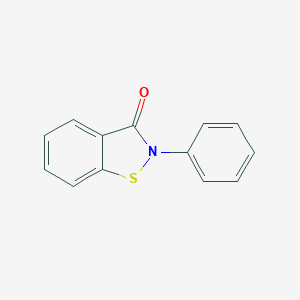
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
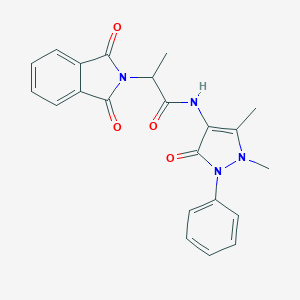
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)